molecular formula C7H13ClO2S B8293272 [(4-Chlorobutyl)thio]acetic acid methyl ester

[(4-Chlorobutyl)thio]acetic acid methyl ester

Cat. No. B8293272
M. Wt: 196.70 g/mol
InChI Key: QZKROHLBAHKMFJ-UHFFFAOYSA-N
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Patent
US06849657B2

Procedure details

A solution of methyl thioglycolate (10.0 mL, 113 mmol) in tetrahydrofuran (200 mL) at −78° C. under argon atmosphere was treated dropwise with n-butyllithium (2.5 M hexanes solution, 45 mL, 113 mmol). After 1 h at −78° C., the cloudy solution was rapidly treated with 1-bromo-4-chlorobutane (13.0 mL, 113 mmol) and allowed to warm to room temperature overnight. It was poured into water and hexanes, washed with cold aqueous sodium hydroxide solution (0.1 M) followed with saturated aqueous ammonium chloride, and the organic layer was stored over anhydrous sodium sulfate. The volatiles were removed and the residue was purified by chromatography and eluted with 8:1 hexane:ethyl acetate to yield [(4-chlorobutyl)thio]acetic acid methyl ester (10.7 g, 54.5 mmol) as a colorless liquid: EIMS m/z 198 (M+ with 37Cl), 196 (M+ with 35Cl).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH3:6])(=[O:4])[CH2:2][SH:3].C([Li])CCC.Br[CH2:13][CH2:14][CH2:15][CH2:16][Cl:17].O>O1CCCC1.C(OCC)(=O)C>[CH3:6][O:5][C:1](=[O:4])[CH2:2][S:3][CH2:13][CH2:14][CH2:15][CH2:16][Cl:17]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C(CS)(=O)OC
Name
Quantity
45 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
13 mL
Type
reactant
Smiles
BrCCCCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with cold aqueous sodium hydroxide solution (0.1 M)
CUSTOM
Type
CUSTOM
Details
The volatiles were removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography
WASH
Type
WASH
Details
eluted with 8:1 hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(CSCCCCCl)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 54.5 mmol
AMOUNT: MASS 10.7 g
YIELD: CALCULATEDPERCENTYIELD 48.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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